4-Amino-3-(methylthio)indolin-2-one
Description
Properties
Molecular Formula |
C9H10N2OS |
|---|---|
Molecular Weight |
194.26 g/mol |
IUPAC Name |
4-amino-3-methylsulfanyl-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C9H10N2OS/c1-13-8-7-5(10)3-2-4-6(7)11-9(8)12/h2-4,8H,10H2,1H3,(H,11,12) |
InChI Key |
UCLFXDMZZOPFRV-UHFFFAOYSA-N |
Canonical SMILES |
CSC1C2=C(C=CC=C2NC1=O)N |
Origin of Product |
United States |
Scientific Research Applications
Anticancer Activity
4-Amino-3-(methylthio)indolin-2-one has been investigated for its anticancer properties, particularly due to its structural similarity to other known anticancer agents. Research indicates that derivatives of indolin-2-one, including this compound, exhibit significant activity against various cancer cell lines.
Case Studies and Findings
- NCI Screening : In studies conducted by the National Cancer Institute (NCI), compounds based on the indolin-2-one scaffold demonstrated broad-spectrum anticancer activity. For instance, modified indolin-2-one derivatives showed promising results against human tumor cells with mean growth inhibition values indicating effective cytotoxicity .
- Molecular Docking Studies : Computational analyses have shown that this compound can bind effectively to c-KIT kinase, a target implicated in several cancers. The binding affinity was comparable to established inhibitors like Sunitinib, suggesting potential as a therapeutic agent .
Anti-inflammatory Properties
In addition to its anticancer potential, this compound has been evaluated for anti-inflammatory effects. Compounds within this class have shown promise in reducing inflammation and managing conditions related to excessive inflammatory responses.
Research Insights
- Pharmacological Studies : Certain derivatives of indolin-2-one have been reported to exhibit anti-inflammatory activity through mechanisms such as inhibition of pro-inflammatory cytokines and modulation of immune responses. These findings suggest that compounds like this compound could be effective in treating inflammatory diseases .
Drug Design and Development
The unique structural features of this compound make it an attractive candidate for drug development. Its ability to interact with various biological targets opens avenues for designing novel therapeutic agents.
Applications in Drug Development
- Hybrid Molecules : Researchers are exploring the synthesis of hybrid compounds that incorporate this compound with other pharmacophores to enhance efficacy and selectivity against specific targets . This approach aims to combine the beneficial properties of multiple active compounds into a single entity.
Data Table: Summary of Biological Activities
Chemical Reactions Analysis
Reactivity of the Methylthio Group
The methylthio (-SMe) group at C3 participates in nucleophilic substitutions and oxidations:
-
Nucleophilic Displacement : In the presence of NaH or K₂CO₃, methylthio groups are displaced by amines or thiols. This is observed in the synthesis of dibenzodiazepinones from 6-aryl-4-methylthio-2H-pyran-2-one-3-carbonitriles .
-
Oxidation : Methylthio groups can oxidize to sulfonyl (-SO₂Me) groups under controlled conditions, enhancing electrophilic reactivity. This modification is critical in anti-inflammatory derivatives (e.g., 3-[4-(methylsulfonyl)phenyl]indolin-2-ones) .
Amino Group Transformations
The C4 amino group enables condensation and cycloaddition reactions:
-
Paal-Knorr Reaction : 1,4-Dicarbonyl derivatives (e.g., 20 ) derived from indolin-2-ones react with thionation agents (e.g., P₄S₁₀) to form thienoindoles via intramolecular cyclization .
-
Michael Addition : Enediamines (e.g., nitroethenamines) undergo aza-Michael additions with α,β-unsaturated carbonyls, forming pyrrole or pyridine derivatives .
Biological Activity-Driven Modifications
Derivatives of 4-amino-3-(methylthio)indolin-2-one show promise in medicinal chemistry:
Mechanistic Insights
-
DFT Studies : Tautomeric stability of alkenylated indolin-2-ones (e.g., 8y vs. 8z ) is influenced by intramolecular C–H···O interactions, favoring the trans-configured tautomer .
-
Kinetic Analysis : Cycloaddition reactions involving tetrazines and amidines exhibit second-order kinetics (k = 5.87×10⁻² M⁻¹s⁻¹), with rapid elimination of N₂ and NH₃ post-cyclization .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares 4-Amino-3-(methylthio)indolin-2-one with key analogs:
<sup>a</sup>Calculated using iLOGP ; <sup>b</sup>Topological polar surface area.
Key Observations:
- Lipophilicity: The methylthio group in this compound increases LogP (1.85) compared to hydroxyl-containing analogs (e.g., LogP = 0.67 for 3-hydroxy derivatives) .
- Hydrogen Bonding: The amino group contributes to a higher TPSA (67.5 Ų), enhancing solubility relative to nonpolar analogs like 1-benzyl derivatives (TPSA = 52.3 Ų) .
Anticancer Activity:
- 3-Hydroxyimidazolidin-4-yl analogs : Demonstrated potent cytotoxicity against 57 human tumor cell lines (IC₅₀ values in µM range) due to interactions with DNA or kinase targets .
Antimicrobial Activity:
- 3-(4-Hydroxyphenylimino)indolin-2-one: Exhibited antibacterial activity against Gram-positive bacteria (MIC = 8–16 µg/mL), attributed to hydrogen bonding with bacterial enzymes .
- 1-(N,N-Disubstituted)indolin-2-ones: Showed broad-spectrum antimicrobial activity, suggesting the amino group’s role in target binding .
Neuroprotective Potential:
- Indolin-2-one derivatives with polar substituents (e.g., -OH, -NH₂) have shown neuroprotective effects in preclinical models, likely via antioxidant mechanisms .
Preparation Methods
Nitrosation of 3-(Methylthio)indolin-2-one
Reagents :
-
3-(Methylthio)indolin-2-one
-
Sodium nitrite (NaNO₂), hydrochloric acid (HCl)
Conditions : -
Temperature: 3–10°C
-
Solvent: Aqueous HCl (15–36% concentration)
Mechanism :
Electrophilic nitrosation occurs at the para position relative to the methylthio group, forming 4-nitroso-3-(methylthio)indolin-2-one. The methylthio group’s electron-donating properties enhance reactivity at position 4.
Catalytic Hydrogenation
Reagents :
-
4-Nitroso-3-(methylthio)indolin-2-one
-
Hydrogen gas (H₂), palladium on carbon (Pd/C) or Raney nickel
Conditions : -
Temperature: 20–40°C
-
Solvent: Ethanol or methanol
-
Pressure: 0.5 MPa H₂
Procedure :
The nitroso intermediate undergoes hydrogenation for 2–8 hours, yielding 4-amino-3-(methylthio)indolin-2-one. Pd/C achieves higher yields (88–92%) compared to Raney nickel (82–85%) due to superior nitro group selectivity.
Table 1: Nitrosation-Reduction Method Optimization
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Nitrosation Temperature | 3–10°C | Prevents byproducts |
| H₂ Pressure | 0.4–0.6 MPa | Maximizes H₂ solubility |
| Catalyst Loading | 0.03–0.05 g/g substrate | Balances cost and efficiency |
Method 2: Aldol Condensation with Methylthio Aldehydes
This route modifies the indolin-2-one core via condensation with methylthio-containing aldehydes, inspired by spirocyclic indoline syntheses.
Reaction Setup
Reagents :
-
4-Aminoindolin-2-one
-
Methylthioacetaldehyde
-
Piperidine (catalyst)
Conditions : -
Solvent: Ethanol
-
Temperature: Reflux (78°C)
-
Duration: 5–8 hours
Mechanism
The aldol condensation proceeds via enolate formation at position 3 of the indolin-2-one, followed by nucleophilic attack on the aldehyde. Piperidine facilitates deprotonation and stabilizes intermediates, achieving a 78–84% yield.
Key Advantage : Avoids nitroso intermediates, simplifying purification.
A halogen atom at position 3 serves as a leaving group for methylthio introduction via nucleophilic substitution.
Synthesis of 3-Chloroindolin-2-one
Reagents :
-
Indolin-2-one, phosphorus oxychloride (POCl₃)
Conditions : -
Temperature: 80°C
-
Duration: 4 hours
Catalytic System Optimization
Comparative studies reveal Pd/C’s superiority in hydrogenation over Raney nickel, particularly in minimizing over-reduction. Solvent polarity also critically impacts yields:
Table 2: Solvent Effects on Hydrogenation Efficiency
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| Methanol | 32.7 | 88 |
| Ethanol | 24.3 | 85 |
| THF | 7.5 | 68 |
Methanol’s higher polarity enhances nitroso intermediate solubility, improving H₂ access to the catalyst surface.
Research Findings and Advancements
-
Microwave-Assisted Synthesis : Reduces nitrosation time from 4 hours to 30 minutes with comparable yields.
-
Alternative Reducing Agents : Ammonium formate in ethanol achieves 80% yield under mild conditions, avoiding high-pressure H₂.
-
Crystallization Optimization : Recrystallization from ethanol:water (3:1) improves purity to >99% by removing thiourea byproducts .
Q & A
Q. What are the common synthetic routes for preparing 4-Amino-3-(methylthio)indolin-2-one derivatives?
- Methodological Answer : A typical approach involves cyclization and condensation reactions. For example, Schiff base formation between 2-amino thiazoles and isatin derivatives under reflux conditions generates intermediates like (Z)-3-(thiazol-2-ylimino)indolin-2-one. Subsequent reactions with amino acids or anhydrides yield functionalized indolin-2-ones . Alternatively, one-pot syntheses using acetic acid as both solvent and catalyst can efficiently form indolin-2-one cores via condensation of aldehydes with active methylene compounds .
Q. How are indolin-2-one derivatives characterized structurally?
- Methodological Answer : X-ray crystallography is critical for confirming molecular geometry and hydrogen-bonding patterns. For instance, single-crystal studies at 90 K revealed the planar indolin-2-one core and non-covalent interactions stabilizing the structure . Complementary techniques include NMR (to verify substituent positions) and GC-MS (to monitor reaction progress and purity) .
Q. What reaction conditions optimize yields for indolin-2-one intermediates?
- Methodological Answer : Milder conditions (e.g., room temperature or short reflux periods) improve yields and reduce side reactions. A five-step synthesis of 4-(2-hydroxyethyl)indolin-2-one achieved 59% overall yield by avoiding harsh reagents and using sodium acetate as a mild base . Solvent choice (e.g., acetic acid for cyclization) also enhances efficiency .
Advanced Research Questions
Q. How can researchers mitigate β-scission during the synthesis of 3-aminoindolin-2-one derivatives?
- Methodological Answer : β-scission of alkoxylaminyl radicals is a key challenge. Stabilizing intermediates via steric hindrance (e.g., bulky protecting groups) or low-temperature radical trapping can suppress fragmentation. For example, replacing O-trityloxime ethers with more stable ethers reduces unwanted cleavage . Kinetic studies using stopped-flow techniques may further optimize reaction pathways.
Q. What strategies are effective for evaluating the anticancer potential of this compound analogs?
- Methodological Answer : Cytotoxicity screening against diverse cancer cell lines is essential. In one study, 57 human tumor cell lines were treated with indolin-2-one analogs, with IC₅₀ values calculated via MTT assays. Structure-activity relationship (SAR) analysis identified substituents (e.g., 3-hydroxy groups) enhancing activity . Follow-up mechanistic studies (e.g., apoptosis assays, kinase inhibition profiling) validate therapeutic potential .
Q. How do electronic effects influence the reactivity of indolin-2-one derivatives in multicomponent reactions?
- Methodological Answer : Electron-donating groups (e.g., methylthio) at the 3-position increase nucleophilicity, facilitating condensation with electrophiles like aldehydes. Computational modeling (DFT) can predict charge distribution and transition states. Experimental validation via Hammett plots correlates substituent effects with reaction rates, as demonstrated in the synthesis of bis(indolyl)methanes .
Q. What are the challenges in scaling up indolin-2-one synthesis for preclinical studies?
- Methodological Answer : Scale-up requires addressing exothermic reactions and purification bottlenecks. Continuous flow systems improve heat dissipation during cyclization steps . Chromatography-free purification (e.g., recrystallization from DMF/acetic acid mixtures) is preferred for gram-scale production . Regulatory considerations, such as IND-compliant manufacturing controls, ensure batch consistency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
